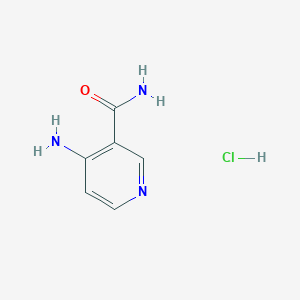

4-Amino-3-pyridinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

4-aminopyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.ClH/c7-5-1-2-9-3-4(5)6(8)10;/h1-3H,(H2,7,9)(H2,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRWZANXSZDIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-59-0 | |

| Record name | 3-Pyridinecarboxamide, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-pyridinecarboxamide hydrochloride typically involves the reaction of 4-Amino-3-pyridinecarboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-pyridinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, acylated derivatives.

Scientific Research Applications

Organic Synthesis

4-Amino-3-pyridinecarboxamide is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable in developing pharmaceuticals and agrochemicals .

Biological Activities

Research indicates that 4-amino-3-pyridinecarboxamide exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anticancer Activities : Preliminary investigations suggest that it may have effects on cancer cell lines, warranting further exploration into its mechanism of action .

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic uses, particularly in treating neurological disorders. It acts as a potassium channel blocker, which can enhance neurotransmitter release at neuromuscular junctions. This property has led to its exploration as a treatment for conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 4-amino-3-pyridinecarboxamide derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the amino group enhanced potency against these pathogens.

Case Study 2: Neurological Applications

In clinical trials for multiple sclerosis, 4-amino-3-pyridinecarboxamide was shown to improve walking capacity in patients. The drug's mechanism involves blocking voltage-gated potassium channels, thus prolonging action potentials and improving synaptic transmission. A long-term follow-up study indicated sustained improvement in approximately 80% of patients who initially responded to treatment .

Table 1: Chemical Reactions of 4-Amino-3-pyridinecarboxamide

| Reaction Type | Reaction Product | Common Reagents |

|---|---|---|

| Oxidation | 4-Nitro-3-pyridinecarboxamide | Potassium permanganate |

| Reduction | 4-Amino-3-pyridinecarboxylic acid | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Halogenating agents |

Mechanism of Action

The mechanism of action of 4-Amino-3-pyridinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-amino-3-pyridinecarboxamide hydrochloride can be contextualized by comparing it to analogous pyridine and pyrimidine derivatives. Below is a detailed analysis:

Positional Isomers and Functional Group Variations

- 5-Amino-3-pyridinecarboxamide (CAS: 60524-14-3): Molecular Formula: C₆H₇N₃O Key Difference: The amino group is at the 5-position instead of the 4-position. Applications: Less commonly reported in pharmaceutical contexts compared to the 4-amino isomer, suggesting differences in bioactivity.

- 5-Amino-2-pyridinecarboxylic Acid (CAS: 24242-20-4): Molecular Formula: C₆H₆N₂O₂ Key Difference: Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH) at the 2-position. The acidic group increases water solubility but reduces stability under basic conditions .

- 5-Aminopyridine-2-carboxylic Acid Hydrochloride (CAS: 78273-25-3): Molecular Formula: C₆H₇ClN₂O₂ Key Difference: Combines a carboxylic acid at the 2-position with an amino group at the 5-position. The hydrochloride salt enhances crystallinity, making it preferable for solid-phase synthesis .

Structural Analogs with Extended Substituents

- YM-244769 Dihydrochloride: Molecular Formula: C₂₆H₂₂FN₃O₃·2HCl Key Features: A 3-pyridinecarboxamide derivative with additional phenoxy and fluorophenyl substituents. The bulky groups confer higher lipophilicity, likely enhancing membrane permeability in biological systems . Applications: Reported as a potent inhibitor in kinase studies, leveraging its extended aromatic system for target binding .

- 4-(Aminomethyl)pyridin-3-amine Dihydrochloride (CAS: 847666-49-3): Molecular Formula: C₆H₁₀Cl₂N₃ Key Difference: Features an aminomethyl (-CH₂NH₂) group at the 4-position and an amine (-NH₂) at the 3-position. The dihydrochloride salt increases ionic character, improving aqueous solubility compared to mono-salt derivatives .

Pyrimidine-Based Derivatives

- 4-(Aminomethyl)pyrimidine Hydrochloride (CAS: 1138011-17-2): Molecular Formula: C₅H₈ClN₃ Key Difference: Pyrimidine ring (two nitrogen atoms) instead of pyridine.

Table 1: Comparative Analysis of Key Compounds

Biological Activity

4-Amino-3-pyridinecarboxamide hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

- Chemical Formula : C6H7N3O·HCl

- CAS Number : 7418-66-8

This compound is a derivative of pyridine and exhibits various biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with multiple biological targets, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infections.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, impacting gene expression and cellular metabolism.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer effects. It has been investigated for its role in treating conditions like diffuse large B-cell lymphoma and gastric cancer . Clinical data suggest that it may improve overall survival rates in patients undergoing treatment for these cancers.

Case Studies

- Inhibition of Urease : A study on pyridine carboxamide derivatives indicated that this compound effectively inhibits urease, an enzyme crucial for certain bacterial survival .

- Cytotoxicity Studies : In vitro experiments demonstrated that the compound induces cytotoxic effects in cancer cell lines, leading to apoptosis (programmed cell death) through various molecular pathways.

Biochemical Analysis

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Solubility | Enhanced solubility due to hydrochloride form |

| Stability | Stable under physiological conditions |

| Interaction with Biomolecules | Binds with enzymes and affects metabolic pathways |

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

| Compound | Similarities | Differences |

|---|---|---|

| 4-Aminonicotinaldehyde | Both are pyridine derivatives | Functional groups vary |

| 4-Amino-3-pyridinecarboxylic acid | Related structure | Different chemical properties |

Q & A

Q. How can researchers optimize the synthesis of 4-amino-3-pyridinecarboxamide hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, Mannich reactions involving pyridine derivatives often require controlled pH and stoichiometric ratios of amines and carbonyl precursors to minimize side products like over-alkylated species . Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (using silica gel and methanol:chloroform eluents) can enhance purity ≥98%, as validated by HPLC analysis .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR to confirm the pyridine backbone and amine/amide functional groups (e.g., aromatic protons at δ 7.5–8.5 ppm and NH2 signals at δ 5.5–6.0 ppm) .

- Mass spectrometry (ESI-MS) to verify molecular weight (173.60 g/mol) and chloride adduct formation .

- XRD for crystalline structure validation, particularly to distinguish hydrochloride salts from freebase forms .

Q. How does the solubility profile of this compound influence its application in aqueous vs. organic reaction systems?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents like water (∼15 mg/mL at 25°C) and methanol, but limited solubility in non-polar solvents (e.g., <1 mg/mL in hexane). For aqueous-phase reactions, buffered solutions (pH 4–6) prevent hydrolysis of the amide group. In organic media, DMF or DMSO is preferred for coupling reactions .

Q. What stability considerations are critical for storing this compound?

Q. How can researchers assess the compound’s biological activity in preliminary assays?

- Methodological Answer : Use in vitro kinase inhibition assays (e.g., JAK2 or EGFR targets) at concentrations 1–100 µM. Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7 or A549) can screen for cytotoxic effects. Note: Structural analogs like N-(4-Amino-3-pyridinyl)-acetamide show activity in kinase pathways, suggesting similar mechanisms .

Advanced Research Questions

Q. What advanced synthetic routes enable functionalization of the pyridine core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic substitution : Introduce halogens (Cl, Br) at the 5-position using N-bromosuccinimide or Cl2 gas under acidic conditions .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 3-position require Pd(PPh3)4 catalysts and microwave-assisted heating (80°C, 30 min) .

- Amide modification : Replace the carboxamide with sulfonamides or ureas via nucleophilic acyl substitution (e.g., using SOCl2 for activation) .

Q. How do analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : LC-MS/MS with a C18 column (2.6 µm particle size) and 0.1% formic acid in acetonitrile/water gradient can resolve impurities like unreacted 3-pyridinecarboxylic acid or dimeric byproducts. Quantify impurities against USP standards, ensuring limits of <0.1% for genotoxic species .

Q. What computational methods support the design of 4-amino-3-pyridinecarboxamide derivatives with enhanced binding affinity?

- Methodological Answer :

Q. How can contradictions in reported biological data for this compound be resolved?

- Methodological Answer : Discrepancies in IC50 values (e.g., kinase assays vs. cell-based studies) may arise from assay conditions (e.g., ATP concentration, serum interference). Standardize protocols using CLIA-certified kits and validate with positive controls (e.g., staurosporine for kinase inhibition). Cross-validate data across ≥3 independent labs .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

Use Sprague-Dawley rats for IV/PO dosing (10–50 mg/kg). Monitor plasma concentrations via LC-MS/MS, noting rapid clearance (t1/2 ∼2 hr) and moderate bioavailability (∼40%). Tissue distribution studies show higher accumulation in liver and kidneys, necessitating hepatotoxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.